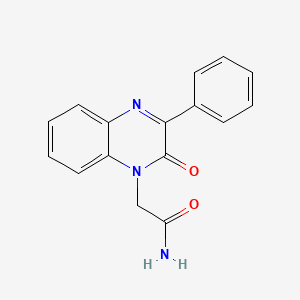

2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

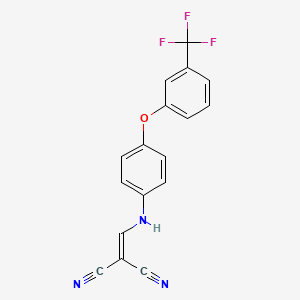

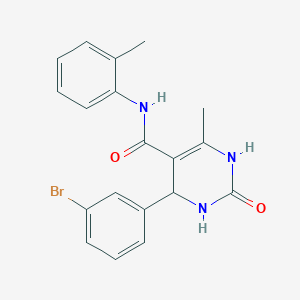

2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide is a chemical compound with the molecular formula C16H13N3O2 . It is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds found in many biologically active drugs .

Synthesis Analysis

The compound can be synthesized by condensation of different aromatic aldehydes with 2-(2-oxo-3-phenyl-quinoxalin-1(2H)-yl)acetohydrazide . Another method involves adding 2-bromoethyl acetate, potassium carbonate, and a catalytic quantity of tetra-n-butylammonium bromide to a solution of 2-oxo-3-phenyl-1,2-dihydroquinoxaline in N,N-dimethylformamide .Molecular Structure Analysis

The dihydroquinoxaline moiety of the molecule, with the exception of the N atom, is essentially planar. The inner part of the methylpropanoate group (CH2—CH2—O) is nearly perpendicular to it . The overall conformation is determined in part by the intramolecular C5—H5⋯O3 and C14—H14⋯O1 hydrogen bonds .科学的研究の応用

Antimicrobial and Antifungal Applications

Antimicrobial and Antifungal Agent : Synthesized derivatives of 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide have shown significant antimicrobial and antifungal activities, comparable to established drugs like ciprofloxacin and clotrimazole. Certain analogs of this compound have been observed to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains, as well as appreciable antifungal activity (Ahmed et al., 2018).

Potent Antibacterial and Antifungal Agents : Other synthesized variants of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide-based thiazolidinone derivatives have been identified as active against bacterial strains like E. coli, S. aureus, K. pneumoniae, P. aeruginosa, and fungal strains including C. albicans, A. niger, and A. flavus (Kumar et al., 2012).

Anticancer Applications

Anticancer Effects : Certain derivatives of 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide have demonstrated anticancer effects against various cancer lines. The benzylamines and sulfa derivatives, particularly compounds 5f and 6f, showed significant inhibitory activity and could potentially be optimized as cytotoxic agents (Ahmed et al., 2018).

Inhibitory Action on Cancer Cells : A range of quinoxaline derivatives, including those based on 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide, have been found to exhibit inhibitory action on cancer cell viability and proliferation. Some compounds were notably effective against HCT-116 and MCF-7 cancer cells (El Rayes et al., 2022).

Analgesic and Anti-inflammatory Applications

Analgesic and Anti-inflammatory Activities : Variants of 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide have been synthesized and investigated for their analgesic and anti-inflammatory activities, with some showing promising results compared to standard drugs like diclofenac sodium (Alagarsamy et al., 2015).

Potential Analgesic Agents : Further research has indicated the potential of certain derivatives as analgesic and anti-inflammatory agents, with activities comparable to known pharmacological drugs (Gopa et al., 2001).

Antioxidant Applications

- Antioxidant Activity : Some coumarin derivatives of 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide have shown significant antioxidant activity, comparable to ascorbic acid, indicating their potential use as antioxidants (Kadhum et al., 2011).

将来の方向性

Future research could focus on further optimization of quinoxaline derivatives, given their presence in many biologically active drugs . The molecular conformation of 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide and other similar compounds could significantly affect their activity, suggesting a potential area for future investigation .

特性

IUPAC Name |

2-(2-oxo-3-phenylquinoxalin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c17-14(20)10-19-13-9-5-4-8-12(13)18-15(16(19)21)11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBBDWALNMLNBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-N-(2-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2536605.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2536609.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylbutanamide](/img/structure/B2536617.png)

![N-(2,2-diethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2536618.png)

![2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2536622.png)

![1-[(2-Methylpyrazol-3-yl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2536623.png)